molecular formula C7H3ClFIN2 B1455248 4-Chloro-5-fluoro-3-iodo-1H-indazole CAS No. 1082040-26-3

4-Chloro-5-fluoro-3-iodo-1H-indazole

Cat. No.: B1455248
CAS No.: 1082040-26-3
M. Wt: 296.47 g/mol
InChI Key: XRUVZMCDRPUIQW-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-3-iodo-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of chlorine, fluorine, and iodine substituents on the indazole core, making it a unique and versatile molecule in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-3-iodo-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common approach is the halogenation of an indazole derivative. For instance, starting with 5-fluoro-1H-indazole, selective chlorination and iodination can be achieved using reagents like N-chlorosuccinimide (NCS) and iodine monochloride (ICl) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can enhance the efficiency and scalability of the production process. Additionally, the use of environmentally benign solvents and catalysts is often preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-3-iodo-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or alkoxy derivatives, while coupling reactions can produce biaryl or alkyne-linked products .

Scientific Research Applications

4-Chloro-5-fluoro-3-iodo-1H-indazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-fluoro-1H-indazole
  • 5-Fluoro-3-iodo-1H-indazole
  • 4-Chloro-3-iodo-1H-indazole

Uniqueness

4-Chloro-5-fluoro-3-iodo-1H-indazole is unique due to the combination of chlorine, fluorine, and iodine substituents on the indazole core. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and biological activity .

Properties

IUPAC Name

4-chloro-5-fluoro-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFIN2/c8-6-3(9)1-2-4-5(6)7(10)12-11-4/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUVZMCDRPUIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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